1,3-Cyclohexanedimethanamine

Catalog No.
S563971
CAS No.
2579-20-6
M.F
C8H18N2
M. Wt
142.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Cyclohexanedimethanamine

CAS Number

2579-20-6

Product Name

1,3-Cyclohexanedimethanamine

IUPAC Name

[3-(aminomethyl)cyclohexyl]methanamine

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

InChI

InChI=1S/C8H18N2/c9-5-7-2-1-3-8(4-7)6-10/h7-8H,1-6,9-10H2

InChI Key

QLBRROYTTDFLDX-UHFFFAOYSA-N

SMILES

C1CC(CC(C1)CN)CN

Synonyms

1,3-cyclohexanebis(methylamine), CBM cpd

Canonical SMILES

C1CC(CC(C1)CN)CN

As a Curing Agent:

1,3-Cyclohexanedimethanamine, also known as 1,3-BAC, is primarily investigated in scientific research for its curing properties for epoxy resins. Its amine groups readily react with epoxy ring functionalities, cross-linking the polymer chains and leading to a hardened, thermoset material. Studies have explored the influence of 1,3-BAC on the mechanical properties, thermal stability, and chemical resistance of cured epoxy resins [, ].

Applications in Polyurethane Chemistry:

Beyond epoxy curing, research explores the potential of 1,3-BAC in polyurethane synthesis. The presence of amine groups allows it to react with isocyanates, forming polyureas instead of the typical polyurethanes. This reaction offers advantages like faster curing rates and improved mechanical properties compared to traditional polyurethane formation [].

Reactant for Isocyanate Synthesis:

Scientific studies have also investigated the use of 1,3-BAC as a reactant for the production of isocyanates. Through a process called phosgenation, 1,3-BAC reacts with phosgene to yield the corresponding isocyanate, which is a crucial building block in polyurethane synthesis [].

Other Potential Applications:

Emerging research explores the potential applications of 1,3-BAC in other areas, such as:

  • Corrosion inhibition: Studies suggest 1,3-BAC may function as a corrosion inhibitor for metals due to its ability to form protective films on the metal surface [].
  • Biomedical applications: Initial research investigates the potential use of 1,3-BAC in the development of drug delivery systems due to its biocompatibility and ability to self-assemble into nanostructures [].

1,3-Cyclohexanedimethanamine, also known as 1,3-bis(aminomethyl)cyclohexane, is a cycloaliphatic amine characterized by its two amino groups attached to a cyclohexane ring. Its molecular formula is C₈H₁₈N₂, and it has a molecular weight of approximately 142.2 g/mol. This compound is typically found as a colorless liquid and is notable for its high reactivity, particularly in applications involving epoxy resins and polyurethane chemistry .

1,3-BAC is classified as a corrosive and harmful substance []. It can cause severe skin burns, eye damage, and respiratory irritation upon exposure [].

  • ECHA (European Chemicals Agency) classifies 1,3-BAC as harmful upon swallowing or skin contact and causing serious eye damage.
Typical of amines:

  • Oxidation: It can be oxidized to form corresponding amides or imides.
  • Reduction: The compound can undergo reduction to yield secondary or tertiary amines.
  • Substitution Reactions: The amino groups can react with isocyanates to produce polyureas, which are useful in coatings and adhesives .

The biological activity of 1,3-cyclohexanedimethanamine has been studied primarily concerning its toxicity and potential effects on human health. It is classified as a skin and eye irritant, with warnings indicating that it may cause serious eye damage and allergic skin reactions . In animal studies, it has shown potential reproductive developmental toxicity when administered orally .

The synthesis of 1,3-cyclohexanedimethanamine typically involves the catalytic hydrogenation of m-xylylenediamine, which is derived from isophthalonitrile. The process generally includes two steps:

  • First Hydrogenation Step: Isophthalonitrile is reacted with hydrogen in the presence of a catalyst (such as Raney nickel) under specific conditions (temperature of 40-80 °C and pressure of 5-8 MPa) to produce an intermediate.
  • Second Hydrogenation Step: The intermediate undergoes further hydrogenation using ruthenium-supported activated carbon as the catalyst at higher temperatures (80-130 °C) and pressures (5-8 MPa), yielding 1,3-cyclohexanedimethanamine with a total yield of up to 90% .

1,2-Bis(aminomethyl)cyclohexaneC₈H₁₈N₂Epoxy curing agents1,4-Bis(aminomethyl)cyclohexaneC₈H₁₈N₂Epoxy curing agentsm-XylylenediamineC₈H₁₀N₂Curing agents for epoxy resins

Uniqueness

1,3-Cyclohexanedimethanamine is unique due to its specific positioning of amino groups on the cyclohexane ring. This configuration allows for distinct reactivity patterns compared to its positional isomers like 1,2-bis(aminomethyl)cyclohexane or 1,4-bis(aminomethyl)cyclohexane. Its dual functionality as both an epoxy curing agent and a precursor for polyureas underscores its versatility in industrial applications .

Interaction studies involving 1,3-cyclohexanedimethanamine focus on its reactivity with various chemical agents. For example:

  • Reactivity with Isocyanates: The compound's amino groups readily react with isocyanates to form polyureas.
  • Potential Toxicological Interactions: Studies have indicated that exposure can lead to skin sensitization and other allergic reactions in susceptible individuals .

Physical Description

Liquid

XLogP3

0.2

Boiling Point

220.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 369 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 369 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 362 of 369 companies with hazard statement code(s):;
H302+H312 (11.88%): Harmful if swallowed or in contact with skin [Warning Acute toxicity, oral;
acute toxicity, dermal];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (80.66%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (93.92%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (13.26%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (45.03%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (15.19%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (65.47%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2579-20-6

Wikipedia

1,3-bis(aminomethyl)cyclohexane

General Manufacturing Information

Paint and coating manufacturing
1,3-Cyclohexanedimethanamine: ACTIVE

Dates

Modify: 2023-08-15

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